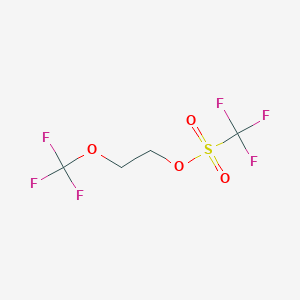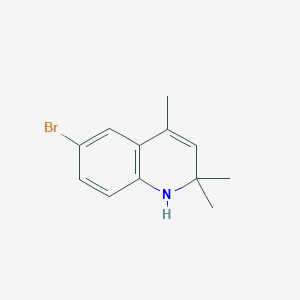
3-(2-clorofenil)acrilato de etilo
Descripción general
Descripción
Ethyl 3-(2-chlorophenyl)acrylate, also known as ethyl 2-chlorocinnamate, is an organic compound with the molecular formula C11H11ClO2. It is a derivative of cinnamic acid, where the phenyl group is substituted with a chlorine atom at the ortho position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-chlorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Ethyl 3-(2-chlorophenyl)acrylate is used in the production of polymers and resins, where it acts as a monomer or comonomer in polymerization reactions.
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 3-(2-chlorophenyl)acrylate may also interact with various biological targets.
Mode of Action
It has been suggested that unsaturated esters like ethyl 3-(2-chlorophenyl)acrylate may exhibit antibacterial activity through a mechanism involving conjugate addition . In this process, the compound may interact with its targets, leading to changes that inhibit bacterial growth.
Biochemical Pathways
It is known that similar compounds can influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 3-(2-chlorophenyl)acrylate may also affect multiple biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities , suggesting that Ethyl 3-(2-chlorophenyl)acrylate may also produce various molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
Ethyl 3-(2-chlorophenyl)acrylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. The interaction between ethyl 3-(2-chlorophenyl)acrylate and esterases results in the cleavage of the ester bond, producing 3-(2-chlorophenyl)acrylic acid and ethanol. Additionally, this compound may interact with proteins and other biomolecules through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
Ethyl 3-(2-chlorophenyl)acrylate has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to ethyl 3-(2-chlorophenyl)acrylate may lead to alterations in the expression of genes involved in metabolic pathways, potentially affecting the overall metabolic flux within the cell. Furthermore, this compound can impact cell signaling pathways by modulating the activity of key signaling proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of ethyl 3-(2-chlorophenyl)acrylate involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, such as esterases, inhibiting or activating their activity. The binding interactions between ethyl 3-(2-chlorophenyl)acrylate and these enzymes can lead to changes in enzyme conformation and function. Additionally, ethyl 3-(2-chlorophenyl)acrylate may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-(2-chlorophenyl)acrylate can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. The degradation products of ethyl 3-(2-chlorophenyl)acrylate can have different biochemical properties and may exert distinct effects on cellular function. Long-term exposure to ethyl 3-(2-chlorophenyl)acrylate in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of ethyl 3-(2-chlorophenyl)acrylate vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, ethyl 3-(2-chlorophenyl)acrylate can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
Ethyl 3-(2-chlorophenyl)acrylate is involved in various metabolic pathways, primarily through its interactions with enzymes such as esterases. The hydrolysis of ethyl 3-(2-chlorophenyl)acrylate by esterases produces 3-(2-chlorophenyl)acrylic acid and ethanol, which can further participate in metabolic reactions. The compound may also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby influencing the levels of metabolites within the cell .
Transport and Distribution
Within cells and tissues, ethyl 3-(2-chlorophenyl)acrylate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of ethyl 3-(2-chlorophenyl)acrylate can influence its biochemical activity and its impact on cellular function .
Subcellular Localization
The subcellular localization of ethyl 3-(2-chlorophenyl)acrylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, where it can exert its biochemical effects. The localization of ethyl 3-(2-chlorophenyl)acrylate within specific subcellular compartments can influence its activity and function, as well as its interactions with other biomolecules .
Métodos De Preparación
Ethyl 3-(2-chlorophenyl)acrylate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chlorocinnamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Another method involves the Heck reaction, where 2-chlorobenzaldehyde is reacted with ethyl acrylate in the presence of a palladium catalyst and a base .
Análisis De Reacciones Químicas
Ethyl 3-(2-chlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-chlorocinnamic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol, 2-chlorocinnamyl alcohol, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Addition: The double bond in the acrylate moiety can undergo conjugate addition reactions with nucleophiles like amines or thiols, forming various substituted derivatives.
Comparación Con Compuestos Similares
Ethyl 3-(2-chlorophenyl)acrylate can be compared with other similar compounds such as:
Ethyl cinnamate: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
Methyl 3-(2-chlorophenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and physical properties.
2-Chlorocinnamic acid: The carboxylic acid form of the compound, which can be converted to the ester through esterification reactions.
Ethyl 3-(2-chlorophenyl)acrylate stands out due to its unique combination of the acrylate moiety and the chlorine-substituted phenyl ring, providing distinct reactivity and applications in various fields.
Propiedades
IUPAC Name |
ethyl (E)-3-(2-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTRCHMHGZQVGO-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester](/img/structure/B1366508.png)




![5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1366521.png)






